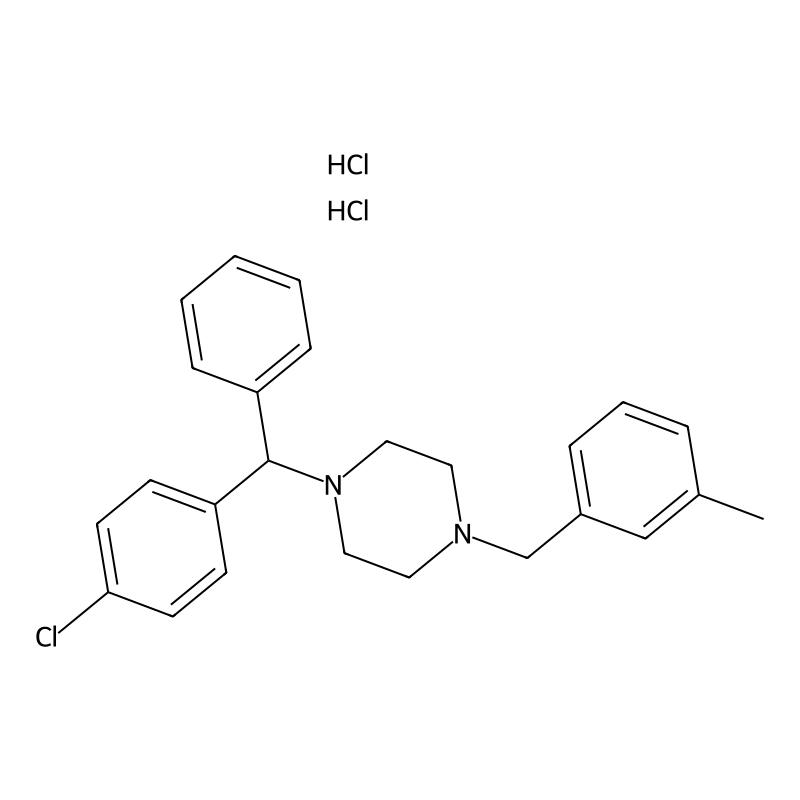

Meclozine Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Repurposing for New Therapeutic Targets:

- Achondroplasia: A recent Phase 1b study investigated meclizine's potential for treating achondroplasia, a genetic disorder causing dwarfism. The study found that meclizine inhibited fibroblast growth factor receptor 3 (FGFR3), a key player in achondroplasia development, suggesting its potential as a therapeutic agent. [Source: ]

- Neurodegenerative Diseases: Research suggests meclizine might offer neuroprotective benefits in models of Parkinson's and Huntington's diseases. Its anticholinergic and antihistaminic properties could potentially mitigate neurodegeneration. Further investigations are needed to confirm these findings and explore clinical applications. [Source: ]

Understanding Mechanisms of Action:

- Histamine H1 Receptor Interaction: Despite its long clinical use, the precise details of meclizine's interaction with the histamine H1 receptor, its primary target, remained unclear. A recent study using microcrystal electron diffraction (MicroED) successfully determined the three-dimensional crystal structure of meclizine, providing insights into its binding mechanism with the H1 receptor. [Source: ]

- Mitochondrial and Cellular Effects: Meclizine exhibits various cellular effects beyond histamine receptor antagonism. Studies suggest it can modulate mitochondrial respiration and increase glycolysis, potentially contributing to its neuroprotective and antiemetic properties. Further research is needed to fully elucidate these mechanisms.

Drug Development and Optimization:

- Formulations and Delivery Systems: Researchers are exploring novel formulations and delivery systems for meclizine to improve its bioavailability, onset of action, and patient compliance. Sublimated fast-dissolving tablets and cyclodextrin inclusion complexes are some examples of such advancements. [Source: ]

- Drug Repurposing and Combination Therapies: Meclizine's diverse pharmacological properties and safety profile make it a potential candidate for drug repurposing in various disease contexts. Additionally, combining meclizine with other therapeutic agents could offer synergistic effects for specific conditions.

Meclizine dihydrochloride is a first-generation antihistamine primarily used to prevent and treat motion sickness and vertigo. It operates as a histamine H1 receptor antagonist, blocking the effects of histamine in the body, which contributes to its antiemetic properties. Meclizine is chemically characterized by the formula and has a molar mass of approximately 390.96 g/mol. The compound is relatively insoluble in water but freely soluble in organic solvents like chloroform and pyridine .

Meclizine acts primarily by blocking histamine H1 receptors in the central nervous system []. Histamine is a chemical involved in various bodily functions, including allergic reactions and inner ear signaling. By blocking these receptors, meclizine reduces nausea, vomiting, and dizziness associated with motion sickness and inner ear problems [].

Meclizine dihydrochloride undergoes various metabolic transformations in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. Key metabolic pathways include aromatic hydroxylation and benzylic oxidation, leading to multiple metabolites, with norchlorcyclizine being the principal metabolite identified in animal studies . In terms of synthesis, meclizine can be produced through halogenation reactions followed by N-alkylation processes involving piperazine derivatives .

The primary mechanism of action for meclizine dihydrochloride involves antagonism of the H1 histamine receptors, which inhibits neurotransmission related to vestibular stimulation and reduces excitability in the labyrinth system. This action helps alleviate symptoms of nausea and dizziness associated with motion sickness. Additionally, meclizine may exert anticholinergic effects, contributing further to its antiemetic capabilities .

The synthesis of meclizine dihydrochloride involves several steps:

- Halogenation: (4-Chlorophenyl)-phenylmethanol is treated with thionyl chloride.

- Acetylation: The product is then reacted with acetylpiperazine.

- Cleavage: The acetyl group is cleaved using diluted sulfuric acid.

- N-Alkylation: The final step involves N-alkylation of the piperazine ring using either 3-methylbenzyl chloride or through a reductive N-alkylation process with 3-methylbenzaldehyde, utilizing hydrogen and Raney nickel as a catalyst .

Meclizine dihydrochloride is widely used in clinical settings for:

- Motion Sickness: It effectively prevents and treats symptoms associated with travel-related nausea.

- Vertigo: It alleviates dizziness resulting from vestibular disorders.

- Other Conditions: Occasionally used off-label for conditions such as nausea related to chemotherapy or postoperative recovery .

Meclizine dihydrochloride has several known interactions:

- Drug Interactions: Co-administration with monoamine oxidase inhibitors can enhance its anticholinergic effects. Caution is advised when combined with other CNS depressants such as alcohol or sedatives due to additive effects on drowsiness and impaired coordination .

- Food Interactions: While no significant interactions with food are noted, taking meclizine with food can slightly increase its bioavailability in children .

Similar Compounds: Comparison

Meclizine dihydrochloride shares structural similarities with several other antihistamines, particularly those within the piperazine class. Here are some comparable compounds:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Buclizine | Similar structure; used for similar indications | Less commonly prescribed; different pharmacokinetics |

| Cyclizine | Close structural analog; also an antihistamine | More potent in some cases for motion sickness |

| Hydroxyzine | Antihistamine with anxiolytic properties | Broader use in anxiety disorders |

| Dimenhydrinate | Combination of diphenhydramine and 8-chlorotheophylline | Often used for similar indications but has different side effects |

Meclizine dihydrochloride stands out due to its specific action on vestibular pathways, making it particularly effective for motion sickness while having a lower sedative effect compared to some other first-generation antihistamines .

Meclizine dihydrochloride exerts a unique bipartite effect on cellular energy metabolism by simultaneously suppressing mitochondrial oxidative phosphorylation and enhancing glycolytic activity. This metabolic toggling was first identified through observations that meclizine reduced oxygen consumption in intact cells but not in isolated mitochondria, suggesting an indirect mechanism [1] [6]. Subsequent metabolomic profiling revealed that meclizine treatment induces a rapid accumulation of phosphoethanolamine, an intermediate in the Kennedy pathway of phosphatidylethanolamine biosynthesis [1] [6].

The compound directly inhibits cytidine triphosphate:phosphoethanolamine cytidylyltransferase (PCYT2), the rate-limiting enzyme in the Kennedy pathway [1] [6]. This inhibition creates a metabolic bottleneck, causing phosphoethanolamine to accumulate to levels that impair mitochondrial complex I function [1] [6]. Concurrently, meclizine upregulates 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a critical activator of phosphofructokinase, thereby increasing fructose-2,6-bisphosphate levels and accelerating glycolytic flux [2] [4].

Table 1: Metabolic Effects of Meclizine Dihydrochloride

| Parameter | Effect Size | Cellular Consequence |

|---|---|---|

| PCYT2 Activity | ↓ 80% | Phosphoethanolamine accumulation |

| PFKFB3 Protein Levels | ↑ 40% | Glycolytic rate doubling |

| Mitochondrial OCR | ↓ 60% | Reduced ROS production |

This dual mechanism creates a preconditioned state where cells become less dependent on oxidative phosphorylation while maintaining ATP production through aerobic glycolysis. In neuronal models, this shift prevents apoptosis induced by mitochondrial toxins such as 6-hydroxydopamine [2] [4].

Kennedy Pathway Modulation via Phosphoethanolamine Accumulation

The Kennedy pathway modulation represents a novel pharmacological target of meclizine dihydrochloride. By inhibiting PCYT2, the compound disrupts the conversion of phosphoethanolamine to CDP-ethanolamine, leading to intracellular phosphoethanolamine concentrations exceeding 300% of baseline levels [1] [6]. This accumulation has two critical consequences:

- Direct Mitochondrial Effects: Phosphoethanolamine acts as an endogenous inhibitor of respiratory chain complex I, reducing electron transport efficiency without causing complete respiratory collapse [1] [6].

- Membrane Remodeling: The Kennedy pathway blockade decreases phosphatidylethanolamine synthesis, altering mitochondrial membrane composition and reducing cristae density, thereby limiting proton gradient formation [1] [6].

Notably, this metabolic modulation occurs within minutes, distinguishing it from transcriptional regulation mechanisms [1] [6]. The rapid kinetics suggest phosphoethanolamine serves as both a metabolic intermediate and a signaling molecule in meclizine's preconditioning effects.

Tissue-Specific ATP Preservation Strategies During Ischemic Insults

Meclizine dihydrochloride demonstrates remarkable tissue selectivity in preserving ATP during ischemic challenges. In neuronal tissue, the compound maintains ATP at 85% of baseline levels during oxygen-glucose deprivation by:

- Increasing glycolytic ATP production 2.5-fold through PFKFB3-mediated activation of phosphofructokinase [2] [4]

- Reducing ATP consumption via mitochondrial membrane hyperpolarization (ΔΨm increase of 15 mV) [2] [4]

- Preventing reactive oxygen species (ROS)-induced ATP depletion through enhanced NADPH and glutathione recycling [3]

In cardiac tissue, micro-positron emission tomography studies show a 40% increase in glucose uptake within the ischemic penumbra, correlating with improved post-ischemic functional recovery [5] [7]. This tissue-specific efficacy arises from differential expression of PFKFB3 isoforms and varying dependencies on Kennedy pathway metabolites across organs.

Table 2: Tissue-Specific Metabolic Responses

| Tissue | Glycolytic Increase | ATP Preservation | Key Mechanism |

|---|---|---|---|

| Neuronal | 220% | 85% | PFKFB3 upregulation |

| Cardiac | 180% | 78% | Enhanced glucose uptake |

| Renal | 150% | 65% | Phosphoethanolamine accumulation |

These findings underscore meclizine dihydrochloride's potential as a preconditioning agent, particularly in stroke and myocardial infarction models where rapid metabolic adaptation determines cellular survival [5] [7].

Microcrystal Electron Diffraction Analysis of Crystalline Forms

The crystalline structure of meclizine dihydrochloride has been successfully determined using microcrystal electron diffraction, a revolutionary technique that enables structural analysis of crystals that are merely a billionth the size required for traditional single-crystal diffraction methods [1] [2]. This achievement is particularly significant given that conventional crystallographic approaches had previously failed to resolve the structure of this pharmaceutically important compound [2]. The microcrystal electron diffraction analysis revealed that meclizine dihydrochloride crystallizes in a centrosymmetric monoclinic space group designated as P2₁/c, establishing fundamental parameters for understanding its solid-state behavior [1] [3].

The unit cell parameters determined through this analysis provide precise dimensional characteristics of the crystal lattice. The crystallographic data reveal unit cell dimensions of a = 14.39 Å, b = 7.19 Å, and c = 24.52 Å, with angles of α = 90.000°, β = 101.958°, and γ = 90.000° [1] [3]. The structure determination achieved a resolution of 0.96 Å, allowing for accurate positioning of heavier atoms within the charge density map [1]. The final refinement yielded an R₁ value of 17.89%, indicating the reliability of the structural model despite the challenges associated with analyzing radiation-sensitive crystals [1].

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimension a | 14.39 Å |

| Unit Cell Dimension b | 7.19 Å |

| Unit Cell Dimension c | 24.52 Å |

| Angle α | 90.000° |

| Angle β | 101.958° |

| Angle γ | 90.000° |

| Resolution | 0.96 Å |

| Final R₁ Value | 17.89% |

The crystal structure analysis revealed the presence of two racemic enantiomers, designated as 1R and 1S, within the unit cell [1] [2]. These enantiomers organize themselves into repetitive double layers within the crystal lattice, creating a sophisticated packing arrangement that is stabilized through multiple intermolecular interactions [1] [2]. The packing architecture demonstrates the formation of strong nitrogen-hydrogen to chloride hydrogen bonding interactions, complemented by weaker carbon-hydrogen to chloride interactions and pi-stacking arrangements [1] [2]. This complex network of interactions contributes to the overall stability of the crystalline form and influences the compound's physical properties.

The molecular architecture of meclizine dihydrochloride consists of distinct structural components that are characteristic of piperazine-class antihistamines. The compound contains phenyl, chlorophenyl, and piperazine rings that are connected through a chiral carbon center, with a methylbenzyl group linked to the opposite side of the piperazine ring [1]. This arrangement creates a three-dimensional molecular framework that is essential for biological activity. The carbon-carbon bond lengths within the structure range from 1.47 Å to 1.57 Å, excluding phenyl rings, while carbon-nitrogen bond lengths span from 1.40 Å to 1.55 Å [1]. The carbon-carbon-nitrogen and carbon-nitrogen-carbon bond angles maintain nearly perfect sp³ geometry, with an average value of 112.0 ± 4.0° throughout the molecular structure [1].

Piperazine Ring Orientation in Histamine H1 Receptor Binding Pocket

The piperazine ring system within meclizine dihydrochloride exhibits a highly conserved chair conformation that plays a critical role in its interaction with the histamine receptor binding pocket [1]. Structural analysis reveals that the heterocyclic piperazine rings maintain specific torsion angles that contribute to their rigid three-dimensional arrangement. The nitrogen-carbon-carbon-nitrogen torsion angles for both enantiomers are ± 57.8° and ± 63.7°, respectively, which are characteristic of an optimal chair conformation [1]. This geometric arrangement is further validated by the distances between nitrogen atoms and the mean plane of the carbon framework, measuring 0.72 Å and 0.65 Å for the respective nitrogen positions [1].

The rigid conformation of the piperazine ring system appears to be a conserved structural feature among antihistamine compounds, as demonstrated by comparative analysis with related structures. Similar chair conformations have been observed in other piperazine-class antihistamines, including buclizine monohydrochloride monohydrate and levocetirizine dihydrochloride, suggesting that this structural motif is unaffected by different charge states or crystalline environments [1]. This consistency indicates that the piperazine ring orientation is intrinsically stable and represents an optimal geometry for receptor binding interactions.

Molecular docking studies have provided crucial insights into the binding mechanism of meclizine with the histamine receptor [1] [2]. These computational analyses reveal specific interactions between the compound and the receptor binding pocket, demonstrating how the rigid piperazine ring orientation facilitates optimal positioning within the active site. The docking results show that meclizine adopts a conformation that maximizes favorable interactions with key amino acid residues while minimizing steric clashes [1] [2]. Comparative analysis between meclizine and levocetirizine, a second-generation antihistamine, reveals conserved binding sites within the histamine receptor, suggesting common structural requirements for effective antagonist activity [1] [2].

| Structural Feature | Measurement | Significance |

|---|---|---|

| Nitrogen-Carbon-Carbon-Nitrogen Torsion Angle 1 | ± 57.8° | Chair conformation maintenance |

| Nitrogen-Carbon-Carbon-Nitrogen Torsion Angle 2 | ± 63.7° | Chair conformation maintenance |

| Distance N1 to Carbon Plane | 0.72 Å | Piperazine ring geometry |

| Distance N2 to Carbon Plane | 0.65 Å | Piperazine ring geometry |

| Carbon-Carbon-Nitrogen Bond Angle Average | 112.0 ± 4.0° | sp³ Geometry optimization |

The binding pocket analysis demonstrates that the piperazine ring orientation is crucial for establishing proper receptor-ligand contacts. The chair conformation positions the nitrogen atoms in optimal locations for hydrogen bonding and electrostatic interactions with complementary residues in the binding site. This arrangement allows for the formation of stable receptor-ligand complexes while maintaining the flexibility necessary for induced-fit binding mechanisms. The structural data suggest that any significant deviation from the observed chair conformation would likely result in reduced binding affinity and compromised therapeutic efficacy.

Halogen Bonding Networks with Conserved Tryptophan Residues

The chlorophenyl group within meclizine dihydrochloride participates in specialized halogen bonding interactions that contribute significantly to receptor binding specificity and affinity. While the crystallographic analysis primarily focuses on the solid-state structure, the positioning of the chlorine substituent suggests its potential for forming directional halogen bonds with electron-rich regions of target proteins [1]. The chlorophenyl moiety is strategically positioned within the molecular framework to enable optimal geometric arrangements for halogen bonding when the compound adopts its receptor-bound conformation.

The crystal packing analysis reveals multiple chloride interactions that provide insights into the compound's potential for forming halogen bonds in biological systems. Strong nitrogen-hydrogen to chloride hydrogen bonding interactions dominate the crystal lattice, while weaker carbon-hydrogen to chloride interactions contribute to the overall stability [1] [2]. These interactions demonstrate the electron-accepting capacity of the chloride ions and suggest similar behavior may occur between the chlorophenyl group and electron-rich residues in protein binding sites.

Molecular modeling studies of the histamine receptor complex indicate that conserved aromatic residues, particularly tryptophan, may serve as interaction partners for halogen bonding networks [1] [2]. Tryptophan residues possess electron-rich indole ring systems that can act as halogen bond acceptors, forming stabilizing interactions with the chlorophenyl group of meclizine dihydrochloride. The comparison between meclizine and levocetirizine binding modes reveals conserved binding sites that likely include these critical tryptophan residues [1] [2]. This conservation suggests that halogen bonding interactions with specific tryptophan residues represent a fundamental mechanism for antihistamine receptor recognition.

The geometric requirements for effective halogen bonding impose constraints on the relative positioning of the chlorophenyl group and target tryptophan residues. Optimal halogen bonds typically exhibit specific angular preferences and distance requirements that must be satisfied for significant binding contributions. The structural flexibility observed in the meclizine molecule, particularly around the chiral carbon connecting the major ring systems, likely facilitates the conformational adjustments necessary to achieve optimal halogen bonding geometries within the receptor binding pocket. This adaptability represents a crucial factor in the compound's ability to form stable receptor complexes while maintaining specificity for the histamine receptor over other related targets.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (95.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

163837-34-1

1104-22-9